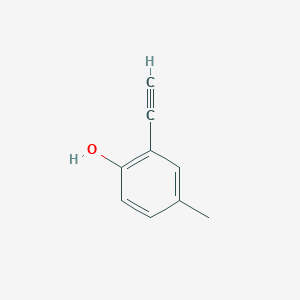

2-Ethynyl-4-methyl-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6,10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIBPZOCPTYZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440621 | |

| Record name | 2-ethynyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183589-14-2 | |

| Record name | 2-ethynyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynyl 4 Methyl Phenol and Analogues

Direct Synthesis Approaches to 2-Ethynyl-4-methyl-phenol

Direct synthesis methods focus on the introduction of an ethynyl (B1212043) group directly onto the 4-methylphenol scaffold.

Ethynylation Reactions of 4-Methylphenol

The direct ethynylation of phenols, including 4-methylphenol (also known as p-cresol), represents a straightforward approach to synthesizing ethynylphenols. wikipedia.orguq.edu.au This transformation often involves the reaction of the phenol (B47542) with an acetylene (B1199291) source in the presence of a suitable catalyst. For instance, the GaCl3-catalyzed ortho-ethynylation of phenol has been reported, a reaction where the use of 2,6-di-tert-butyl-4-methylpyridine (B104953) can inhibit undesirable side reactions like desilylation and hydration of the products. sigmaaldrich.com While specific examples detailing the direct ethynylation of 4-methylphenol to yield this compound are not abundant in the provided results, the general principle of phenol ethynylation suggests this as a viable synthetic route. The reaction of phenols with acetylene or its equivalents is a known method for producing vinylphenols, which are structurally related to ethynylphenols.

Indirect Synthetic Pathways for Ethynylphenols

Indirect methods involve the construction of the ethynylphenol structure through multi-step sequences, often utilizing powerful cross-coupling reactions or rearrangement processes.

Palladium-Catalyzed Coupling Reactions for Arylacetylenes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for the formation of carbon-carbon bonds, including the synthesis of arylacetylenes. nih.govyoutube.comyoutube.com The Sonogashira coupling, a key example, involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This methodology can be adapted to synthesize ethynylphenols. For instance, m-iodophenol has been successfully coupled with 2-methylbut-3-yn-2-ol using a PdCl2–CuI–Ph3P catalyst system in triethylamine. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, starting from a halogenated 4-methylphenol derivative. The general mechanism for these reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the arylacetylene product. nih.govyoutube.com The efficiency and functional group tolerance of these reactions make them highly attractive for complex molecule synthesis. youtube.comnih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Arylacetylene Synthesis

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| m-Iodophenol | 2-Methylbut-3-yn-2-ol | PdCl2–CuI–Ph3P | 3-(3-Hydroxy-3-methylbut-1-ynyl)phenol | researchgate.net |

| Aryl Iodides | Ethyl 2-Ethoxy- and 3-Et... | Palladium(II) acetate (B1210297), Copper(I) iodide | 2-Ethynylbenzofurans | researchgate.net |

| Aryl Halides | Terminal Alkynes | (t-Bu3P)2Pd | Arylacetylenes | nih.gov |

Dehydrohalogenation Routes from Halogenated Precursors

The dehydrohalogenation of dihalides is a classical and effective method for the synthesis of alkynes. unacademy.com This elimination reaction typically involves treating a vicinal or geminal dihalide with a strong base. This strategy can be applied to the synthesis of ethynylphenols by first preparing a suitable halogenated precursor derived from 4-methylphenol. For example, the synthesis of 4-ethynyl-phenol has been achieved by treating 3-methyl-4-acetylphenol with phosphorus pentachloride (PCl5) to replace the carbonyl oxygen with chlorine, followed by dehydrochlorination of the resulting chloride with sodium amide (NaNH2). alfa-chemistry.com A similar sequence starting from an appropriate acetyl-substituted and protected 4-methylphenol could provide a route to this compound. The dehydrohalogenation of vicinal dihalides, formed from the halogenation of an alkene, is another common approach to installing an alkyne functionality. unacademy.com

Ruthenium-Catalyzed Rearrangements of Ethynyl-Vinyloxiranes

Ruthenium catalysts have been shown to effectively mediate the rearrangement of cis-1-ethynyl-2-vinyloxiranes to produce substituted phenols. thieme-connect.comthieme-connect.com This method offers a unique approach to constructing the phenol ring with concomitant introduction of an ethynyl-derived substituent. The reaction proceeds via a proposed ruthenium-vinylidene intermediate, which undergoes electrocyclization. thieme-connect.com While the direct synthesis of this compound using this specific rearrangement is not explicitly described, the methodology provides a powerful tool for accessing substituted phenols from acyclic precursors. The reaction conditions typically involve a catalyst such as TpRuPPh3(CH3CN)2PF6. thieme-connect.comthieme-connect.com Furthermore, ruthenium catalysts can also facilitate the cyclization of epoxides with a tethered alkyne, leading to the formation of naphthols or indanones through ketene (B1206846) intermediates, highlighting the versatility of ruthenium in mediating complex rearrangements. nih.gov

Grignard Reactions Utilizing Ethynyl Magnesium Bromide Precursors

Grignard reagents are highly reactive organometallic compounds widely used for forming new carbon-carbon bonds. sigmaaldrich.com Ethynyl Grignard reagents, such as ethynyl magnesium bromide, are valuable nucleophiles for introducing an ethynyl group. cmu.edu While the direct reaction of a Grignard reagent with a phenol's hydroxyl group is a protonolysis reaction, Grignard reagents can be used to construct precursors for phenol synthesis. sigmaaldrich.comyoutube.com A more common route to phenols from aryl halides involves the formation of an aryl Grignard reagent, followed by reaction with a boron-containing electrophile to form a boronic acid or ester, which is then oxidized to the phenol. stackexchange.com For the synthesis of this compound, a strategy could involve the preparation of a functionalized arylmagnesium reagent which is then elaborated to the final product. uni-muenchen.de For instance, an aryl Grignard reagent could be reacted with an electrophile that already contains the ethynyl group or a precursor to it.

Rh(III)-Catalyzed Ortho-C–H Alkynylation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that offers an atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Rhodium(III) catalysis has emerged as a potent tool for such transformations, enabling the regioselective introduction of various functional groups, including the ethynyl group, onto aromatic rings. rsc.orgnih.gov

While a direct, documented Rh(III)-catalyzed ortho-C-H alkynylation of 4-methylphenol to yield this compound is not extensively reported in the literature, strong precedents exist for analogous transformations on similar substrates, particularly aromatic aldehydes. These reactions provide a framework for understanding the potential synthetic route.

Research by Echavarren and coworkers has demonstrated the Rh(III)-catalyzed ortho-alkynylation of benzaldehydes. researchgate.net This transformation is facilitated by the in-situ formation of a transient imine, which acts as a directing group, guiding the rhodium catalyst to the ortho C-H bond. A plausible mechanism, by analogy, for the ortho-alkynylation of a phenol like 4-methylphenol would likely involve a directing group strategy to achieve the desired regioselectivity. Phenols themselves can act as directing groups, or they can be modified with more effective directing groups to facilitate the C-H activation step. researchgate.netcam.ac.uk

The general catalytic cycle for such a reaction is proposed to involve the coordination of the directing group to the Rh(III) center, followed by the cleavage of the ortho C-H bond to form a rhodacycle intermediate. This intermediate then reacts with an alkynylating agent, such as a hypervalent iodine-alkyne reagent or a bromoalkyne, leading to the formation of the C-C bond and regeneration of the active Rh(III) catalyst. nih.govresearchgate.netrsc.org The use of a suitable directing group is crucial to overcome the inherent challenge of activating the C-H bond ortho to the hydroxyl group.

Accelerated Synthesis Techniques

The quest for faster and more efficient chemical transformations has led to the widespread adoption of enabling technologies like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. anton-paar.comajchem-a.com This technique has been successfully applied to a variety of organic reactions, including the Sonogashira coupling, a cornerstone reaction for the synthesis of aryl alkynes, including ethynylphenols.

The Sonogashira coupling typically involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and a base. Microwave irradiation can significantly accelerate this process. For the synthesis of this compound, a plausible microwave-assisted Sonogashira coupling would involve the reaction of 2-halo-4-methylphenol with a suitable acetylene source.

The following table illustrates representative conditions and outcomes for microwave-assisted Sonogashira couplings of various aryl halides with terminal alkynes, demonstrating the general applicability of this method for the synthesis of ethynylarenes.

| Aryl Halide | Alkyne | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | 100 | 5 | 95 | |

| 4-Bromoanisole | Phenylacetylene | Pd(OAc)2/PPh3 | DMF/H2O | 150 | 10 | 88 | |

| 1-Iodonaphthalene | 1-Heptyne | PdCl2(PPh3)2/CuI | Pyrrolidine | 80 | 15 | 92 |

These examples highlight the efficiency of microwave-assisted Sonogashira couplings, achieving high yields in a matter of minutes. The specific conditions for the synthesis of this compound would require optimization but would likely fall within a similar parameter space.

Green Chemistry Principles in Ethynylphenol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netevonik.com The synthesis of ethynylphenols can be made more environmentally benign by adhering to these principles.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. A significant green improvement is the replacement of these with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netnih.gov While the solubility of organic reactants in water can be a challenge, the use of co-solvents, surfactants to create micelles, or phase-transfer catalysts can overcome this limitation. evonik.com Research has demonstrated the feasibility of conducting Sonogashira couplings in water, which would be a greener route to ethynylphenols. evonik.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste generation. The Rh(III)-catalyzed C-H activation and Pd-catalyzed Sonogashira coupling are excellent examples of this principle in action.

Atom Economy: This principle, developed by Barry Trost, encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. C-H activation/alkynylation reactions are inherently more atom-economical than traditional cross-couplings that require pre-functionalization, as they avoid the generation of stoichiometric byproducts from the activating groups.

The following table summarizes how green chemistry principles can be applied to the synthesis of ethynylphenols.

| Green Chemistry Principle | Application in Ethynylphenol Synthesis | Example |

|---|---|---|

| Prevention of Waste | Employing high-yield reactions that minimize byproduct formation. | Optimizing reaction conditions for near-quantitative conversion. |

| Atom Economy | Utilizing C-H activation/alkynylation to avoid stoichiometric waste from pre-functionalized substrates. | Direct ortho-alkynylation of 4-methylphenol. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or performing reactions under solvent-free conditions. | Sonogashira coupling in aqueous media. evonik.com |

| Design for Energy Efficiency | Utilizing microwave synthesis for rapid heating and reduced reaction times, or developing catalysts that operate at ambient temperature. | Microwave-assisted Sonogashira coupling. ajchem-a.com |

| Use of Catalysis | Employing catalytic amounts of transition metals (e.g., Rh, Pd) instead of stoichiometric reagents. | Rh(III)-catalyzed C-H alkynylation and Pd-catalyzed Sonogashira coupling. |

By integrating these principles, the synthesis of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.

Mechanistic Investigations of 2 Ethynyl 4 Methyl Phenol Reactions

Fundamental Reactivity Modes

The reactivity of 2-ethynyl-4-methyl-phenol is characterized by its ability to act as both a nucleophile and an electrophile, a duality conferred by its constituent functional groups. fiveable.melibretexts.org

The phenolic hydroxyl group is a potent activating group, enhancing the nucleophilicity of the benzene (B151609) ring. libretexts.org The lone pairs of electrons on the oxygen atom delocalize into the aromatic system, increasing electron density at the ortho and para positions. This makes the ring highly susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. libretexts.orgyoutube.com The phenolic proton is also weakly acidic, and its removal by a base generates a phenoxide ion, which is an even stronger nucleophile. libretexts.orgyoutube.com

The ethynyl (B1212043) group also exhibits dual reactivity. The electron-rich π-system of the carbon-carbon triple bond allows it to function as a nucleophile, attacking electrophilic species. chemrxiv.org Conversely, the terminal hydrogen of the ethynyl group is acidic and can be abstracted by a strong base to form a nucleophilic acetylide anion. Furthermore, under certain conditions, such as in the presence of specific catalysts, the alkyne can be rendered electrophilic and become susceptible to attack by nucleophiles. researchgate.net

A summary of the reactive sites is presented below:

| Functional Group | Reactive Nature | Common Reactions |

| Phenolic Hydroxyl (-OH) | Nucleophilic (oxygen lone pairs), Acidic (proton) | Electrophilic Aromatic Substitution, Etherification, Esterification |

| Aromatic Ring | Nucleophilic (activated by -OH) | Electrophilic Aromatic Substitution (halogenation, nitration) |

| Ethynyl Group (-C≡CH) | Nucleophilic (π-bond), Electrophilic (with catalyst), Acidic (terminal H) | Additions to the triple bond, Sonogashira coupling, Cycloadditions |

Alkynylation and Cyclization Mechanisms

The presence of both a nucleophilic hydroxyl group and a reactive alkyne in close proximity makes this compound a prime candidate for a variety of metal-catalyzed cyclization reactions.

Gold catalysts, particularly Au(I) complexes, are renowned for their ability to activate alkynes toward nucleophilic attack. In the case of this compound, a gold catalyst can facilitate an intramolecular reaction where the phenolic oxygen attacks the activated alkyne. This process, known as hydroalkoxylation, would lead to the formation of a benzofuran (B130515) derivative.

While direct studies on Mannich reactions involving gold enolates derived from this compound are not extensively documented, the general mechanism is plausible. Gold-catalyzed reactions of related propargyl systems are known to proceed through gold-vinylidene and subsequent gold-enolate intermediates. In a hypothetical Mannich reaction, a gold catalyst could activate the alkyne, leading to an intermediate that, upon rearrangement, forms a gold enolate. This enolate, a potent carbon nucleophile, could then react with an iminium ion (the electrophile in a Mannich reaction) to form a new carbon-carbon bond, ultimately yielding an aminomethylated phenol (B47542) derivative. The formation of gold vinylidene intermediates has been demonstrated in the cyclization of gold acetylides bearing a sulfonate leaving group. lookchem.com

Ruthenium catalysts are highly effective in mediating cycloaddition reactions, particularly the [2+2+2] cyclotrimerization of alkynes to form substituted benzenes. While the use of this compound as a building block in such reactions to create more complex phenols is conceivable, mechanistic insights are often gleaned from the reverse perspective: the synthesis of phenols. The gold-catalyzed phenol synthesis from furan-ynes is a well-studied example, proceeding through complex mechanistic pathways that can involve intermediates like arene oxides and oxepines. beilstein-journals.org Although mechanistically distinct, these types of transformations highlight the potential for complex rearrangements and electrocyclizations in metal-catalyzed reactions involving precursors to phenolic structures.

The cyclotrimerization of unsymmetrical alkynes like this compound can theoretically lead to two regioisomeric triphenylenes. The regiochemical outcome is highly dependent on the catalyst system and the electronic and steric nature of the substituents on the alkyne. The bulky 4-methyl-phenol group would likely exert significant steric influence, potentially favoring the formation of the less sterically hindered isomer. Research into the synthesis of related phenolic resins has utilized coupling reactions of ethynylphenyl diazonium salts with biphenyl (B1667301) novolac resin, where the reaction conditions, such as pH, are critical for controlling the outcome. acs.org

The ortho-ethynyl group can play a crucial role in photochemical reactions. Upon irradiation, this group can participate in intermolecular [2+2] photocycloadditions with alkenes to form cyclobutene (B1205218) derivatives. The proximity of the phenolic hydroxyl group can influence the reaction's stereochemical course through hydrogen bonding, which may pre-organize the molecule for a specific reaction trajectory. Furthermore, light-driven reactions between phenols and electrophilic ethynylating reagents, such as ethynylbenziodoxolones (EBXs), have been shown to form (Z)-2-iodovinyl phenyl ethers with high selectivity. nih.gov This demonstrates the potential for the ethynyl group to mediate unique photochemical transformations.

Oxidative Coupling Reactions and Their Mechanisms

Oxidative coupling reactions of this compound can proceed through two primary pathways, involving either the phenolic moiety or the terminal ethynyl group. The selectivity of these reactions is highly dependent on the catalyst and reaction conditions employed.

When the phenolic hydroxyl group is the reactive site, oxidative coupling can lead to the formation of polymers. For instance, the enzymatic oxidative polymerization of a similar compound, m-ethynylphenol, has been achieved using horseradish peroxidase as a catalyst in the presence of hydrogen peroxide. researchgate.net In this process, it is proposed that the phenolic moiety is selectively polymerized, leaving the ethynyl group intact in the side chain of the resulting polymer. researchgate.net The mechanism likely involves the generation of a phenoxy radical, which then couples with other radicals or monomers to propagate the polymer chain. This type of polymerization can result in both C-C and C-O-C linkages. nih.gov

Conversely, the ethynyl group can undergo oxidative homocoupling, a reaction commonly known as the Glaser-Hay coupling. This reaction is typically catalyzed by copper(I) salts in the presence of a base and an oxidant, such as dioxygen. researchgate.net The proposed mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. This intermediate is then oxidized, often by copper(II), to generate an alkynyl radical. The coupling of two such radicals yields the corresponding diyne. The catalytic cycle is completed by the reoxidation of copper(I) to copper(II) by the external oxidant. researchgate.net For this compound, this would result in the formation of a symmetrical diyne with the phenolic structure retained.

The choice of catalyst is crucial in determining which reactive site undergoes coupling. For example, using a copper/amine catalyst with m-ethynylphenol has been shown to exclusively yield the diacetylene derivative, highlighting the chemoselectivity that can be achieved. researchgate.net

Substituent Effects on Ethynyl Group Reactivity

The reactivity of the ethynyl group in this compound is significantly influenced by the electronic effects of the hydroxyl (-OH) and methyl (-CH₃) substituents on the aromatic ring. These substituents modulate the acidity of the ethynyl proton and the electron density of the alkyne, thereby affecting its susceptibility to various reactions.

The hydroxyl group is a strong activating group, meaning it donates electron density to the aromatic ring through a resonance effect. simply.sciencelibretexts.org This increased electron density can be relayed to the ethynyl group, potentially influencing its reactivity in electrophilic additions. Conversely, the hydroxyl group also has an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. libretexts.org

The methyl group at the para position is an electron-donating group through an inductive effect and hyperconjugation. libretexts.org This further increases the electron density on the aromatic ring.

In the context of reactions like the hydroxyl-yne reaction, the electronic nature of substituents on the phenol plays a critical role. Studies on the dynamic exchange between phenols and vinyl ethers have shown that electron-rich phenols tend to favor the formation of the corresponding ether. acs.org This suggests that the electron-donating character of the methyl group in this compound would influence the equilibrium of such reactions. An excellent correlation has been found between the equilibrium constant of this exchange and the Hammett σp parameter, which quantifies the electronic effect of a substituent. acs.org

The table below summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -OH | ortho | -I (withdrawing) | +R (donating) | Activating |

| -CH₃ | para | +I (donating) | N/A | Activating |

| -C≡CH | ortho | -I (withdrawing) | +R (donating) | Deactivating (meta-directing) |

Data compiled from general principles of substituent effects in aromatic chemistry. simply.sciencelibretexts.orglibretexts.orgCurrent time information in Bangalore, IN.

Radical Pathways in Ethynylphenol Transformations

Radical reactions involving this compound can be initiated at either the phenolic hydroxyl group or the ethynyl group. The formation of a phenoxy radical is a key step in the antioxidant activity of many phenolic compounds and in certain polymerization reactions. nih.gov The stability of the resulting phenoxy radical is influenced by the substituents on the aromatic ring. The methyl group at the para position can help to stabilize the radical through hyperconjugation.

The ethynyl group can also participate in radical reactions. Ethynyl radicals can be generated and have been shown to react with various molecules. rsc.org For instance, the addition of radicals such as hydroxyl (•OH) to the triple bond of acetylene (B1199291) is a known process. arxiv.org In the context of this compound, a radical could add to the ethynyl group, leading to a variety of subsequent transformations.

The polymerization of phenols can proceed via a radical mechanism, where a phenoxy radical is formed as the initial reactive species. nih.gov For a substituted phenol like 4-methylphenol, polymerization can lead to both phenylene (C-C coupling) and oxyphenylene (C-O-C coupling) units in the polymer chain. nih.gov It is plausible that similar radical-mediated polymerization pathways exist for this compound, potentially competing with reactions at the ethynyl group.

Chain-reaction polymerization, a process involving initiation, propagation, and termination steps, is often induced by free-radical-forming reagents. uomustansiriyah.edu.iq While specific studies on the radical-initiated polymerization of this compound are not prevalent, the general principles suggest that the ethynyl group could undergo such reactions, similar to other vinyl and ethynyl monomers.

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search for the spectroscopic characterization of the chemical compound This compound , with the CAS Number 183589-14-2 , no publicly accessible experimental data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra could be located. bldpharm.comguidechem.comchemspider.com

Searches for ¹H NMR, ¹³C NMR, IR, and UV-Vis data for this compound did not yield any specific spectra or detailed research findings. The information available is primarily limited to supplier listings and basic compound properties such as molecular formula (C₉H₈O) and molecular weight. bldpharm.comguidechem.comchemspider.com

Consequently, the requested detailed article with sections on spectroscopic characterization techniques and interpretations, including data tables and research findings, cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

It is recommended to consult specialized, proprietary chemical databases or to perform experimental analysis on a sample of the compound to obtain the required spectroscopic information.

Spectroscopic Characterization Techniques and Interpretations

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the context of 2-Ethynyl-4-methyl-phenol, electron ionization mass spectrometry (EI-MS) would be employed to generate a molecular ion and a series of characteristic fragment ions. The molecular ion peak (M⁺) would confirm the compound's molecular weight of 132.16 g/mol .

The fragmentation pattern is predictable and provides structural confirmation. The initial ionization would produce the molecular ion at a mass-to-charge ratio (m/z) of 132. Subsequent fragmentation would likely involve the loss of a hydrogen atom from the hydroxyl group to yield a stable ion at m/z 131. Another prominent fragmentation pathway would be the loss of a methyl group (CH₃•), resulting in a fragment at m/z 117. Cleavage of the ethynyl (B1212043) group (C₂H•) would produce a peak at m/z 107. While specific experimental data for this compound is not detailed in the provided literature, the fragmentation of analogous compounds like chlorophenols and their derivatives has been extensively studied, showing characteristic losses and rearrangements that help confirm their structure. researchgate.net The analysis of various phenol (B47542) derivatives by GC-MS is a standard procedure for identification and quantification. researchgate.netbham.ac.uk

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Proposed Structure / Formula | m/z Value |

|---|---|---|

| Molecular Ion | [C₉H₈O]⁺• | 132 |

| Loss of Hydrogen | [C₉H₇O]⁺ | 131 |

| Loss of Methyl Radical | [C₈H₅O]⁺ | 117 |

| Loss of Acetylene (B1199291) | [C₇H₈O]⁺• | 106 |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking.

For a molecule like this compound, XRD analysis would reveal the planarity of the phenol ring and the geometry of the ethynyl and methyl substituents. Studies on structurally similar compounds, such as 2-acetyl-4-ethynylphenol, show a planar geometry stabilized by a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the adjacent acetyl group. iucr.org In the crystal structure of 2-acetyl-4-ethynylphenol, molecules are linked into infinite strands by C—H⋯O=C hydrogen bonds. iucr.org

The analysis of other phenol derivatives demonstrates how different substituents influence the crystal packing. cambridge.orgmdpi.com For instance, the co-crystallization of trimesic acid with various phenol derivatives results in complex hydrogen-bonded frameworks, forming structures like hexagonal honeycombs. mdpi.com In the case of (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol, the molecule is essentially planar, and the crystal structure is influenced by a strong intramolecular hydrogen bond. nih.govsinop.edu.tr These examples underscore the capability of XRD to provide a detailed understanding of the supramolecular architecture, which is critical for designing materials with specific solid-state properties.

Table 2: Representative Crystallographic Data for a Related Phenol Derivative, (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₂ | nih.gov |

| Formula Weight | 254.28 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.govsinop.edu.tr |

| a (Å) | 8.6917 (3) | nih.gov |

| b (Å) | 10.9728 (3) | nih.gov |

| c (Å) | 14.6150 (5) | nih.gov |

| β (°) | 112.881 (3) | nih.gov |

| Volume (ų) | 1284.19 (7) | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) in Catalytic System Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidative) state of atoms within the top 1-10 nanometers of a material's surface. wikipedia.orgmalvernpanalytical.com While XPS is not typically used for the bulk characterization of a pure compound like this compound itself, it is invaluable for analyzing its interactions within catalytic systems.

Phenolic compounds are often used as substrates in heterogeneous catalysis. bohrium.comeeer.org XPS is employed to characterize the catalyst before and after the reaction to understand reaction mechanisms, active sites, and deactivation processes. malvernpanalytical.commdpi.com For example, in the cyclotrimerization of a related compound, 4-ethynyl phenol, a polymer-supported cobalt(II) catalyst was used. alfa-chemistry.com XPS analysis of the recovered catalyst confirmed that the cobalt remained in the +2 oxidation state, providing crucial insight into the stability and nature of the active catalytic species. alfa-chemistry.com

In studies involving the catalytic oxidation of phenol over various metal-oxide catalysts, XPS is used to identify the different chemical states of oxygen on the catalyst surface, such as lattice oxygen (O_latt) and adsorbed oxygen (O_ads). eeer.org The relative ratios of these species can be correlated with the catalyst's activity. eeer.org Similarly, when phenol derivatives are used with catalysts, XPS can reveal the chemical states of the active metals (e.g., Cu, Fe, Co) and their interactions with the support material, which is essential for optimizing catalyst design. bohrium.com

Table 3: Typical Binding Energy Ranges for Elements in a Relevant Catalytic System

| Element | Orbital | Typical Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Carbon | C 1s | ~284.8 - 288.0 | Differentiates between C-C/C-H, C-O, and C=O bonds |

| Oxygen | O 1s | ~530.0 - 533.0 | Distinguishes lattice oxygen, surface hydroxyls, and adsorbed water |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. Calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a balance between computational cost and accuracy for predicting molecular properties. irjweb.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. nih.gov This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface. For 2-Ethynyl-4-methyl-phenol, this would involve determining the precise spatial arrangement of the phenyl ring, the hydroxyl (-OH) group, the methyl (-CH₃) group, and the ethynyl (B1212043) (-C≡CH) group.

The optimized geometry provides the foundation for analyzing the electronic structure. Key parameters obtained from this analysis include bond lengths and angles, which can be compared with experimental data if available. DFT calculations can reveal the distribution of electron density, which is fundamental to understanding the molecule's properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is representative and based on typical values from DFT calculations on similar phenolic compounds, as specific experimental or calculated data for this exact molecule is not broadly published.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | O-H | 0.97 Å |

| C-O (phenol) | 1.36 Å | |

| C≡C (ethynyl) | 1.21 Å | |

| ≡C-H (ethynyl) | 1.07 Å | |

| C-C (ring avg.) | 1.40 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-O | 119.8° | |

| C-C≡C | 178.5° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are crucial for predicting chemical reactivity. The HOMO acts as an electron donor, so its energy level is associated with the molecule's nucleophilicity and ionization potential. youtube.comresearchgate.net The LUMO acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity and electron affinity. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for describing molecular stability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the π-system of the phenyl ring and the oxygen atom, while the LUMO would be distributed over the antibonding π* orbitals of the aromatic system and the ethynyl group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative, based on DFT calculations of similar aromatic compounds. irjweb.com)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.92 |

| ELUMO | -0.12 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. uni-muenchen.de It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map is color-coded: red areas indicate regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue areas show regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs, making it a primary site for electrophilic attack and hydrogen bonding. researchgate.net The π-system of the ethynyl group and the aromatic ring would also exhibit negative potential. In contrast, the hydrogen atom of the hydroxyl group would be a site of strong positive potential (blue), highlighting its acidic character. uni-muenchen.de

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. wikipedia.org This method provides insight into intramolecular interactions, such as hyperconjugation, which involves electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wikipedia.orgwisc.edu

The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In this compound, significant interactions are expected to involve the delocalization of the oxygen atom's lone pairs (nO) into the antibonding π* orbitals of the phenyl ring. These interactions contribute to the stability of the molecule and influence its electronic properties.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies for this compound (Note: The interactions and energies are representative examples for phenolic compounds.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) | π*(Cring-Cring) | ~20-30 | n → π* |

| π (Cring-Cring) | π*(Cring-Cring) | ~15-25 | π → π* |

| LP (O) | σ*(Cring-O) | ~5-10 | n → σ* |

Computational methods can predict various spectroscopic parameters, with NMR chemical shifts being a prominent example. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). q-chem.com

These calculations can help assign peaks in experimental spectra and rationalize observed chemical shift trends. researchgate.net For this compound, calculations would predict distinct chemical shifts for the aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the acetylenic proton. libretexts.org Similarly, ¹³C chemical shifts for the different carbon atoms in the ring, methyl group, and ethynyl group can be computed. organicchemistrydata.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on typical chemical shift ranges and DFT calculation principles. libretexts.orgorganicchemistrydata.org)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| -OH | 4.5 - 5.5 |

| -C≡CH | ~3.1 |

| -CH₃ | ~2.3 |

| Aromatic-H | 6.7 - 7.2 |

| ¹³C NMR | |

| C-OH | ~155 |

| C-CH₃ | ~130 |

| C-H (Aromatic) | 115 - 130 |

| C-Ethynyl | ~112 |

| -C≡CH | ~83 |

| ≡C-H | ~78 |

Elucidation of Reaction Mechanisms via Computational Modeling

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. smu.edumdpi.com By locating the transition state (the saddle point on the energy surface) and calculating its energy, the activation energy for the reaction can be determined. osti.gov This allows for the theoretical prediction of reaction pathways and rates.

For this compound, computational modeling could elucidate the mechanisms of various reactions. For instance, in a [2+2] photocycloaddition involving the ethynyl group, DFT calculations could identify the formation of a diradical intermediate and explain the observed regioselectivity and diastereoselectivity of the products. researchgate.net Similarly, the mechanism of electrophilic substitution on the phenol (B47542) ring can be modeled to predict the most likely site of reaction by comparing the activation energies for attack at different positions.

Catalyst Design and Performance Prediction

Computational chemistry plays a pivotal role in the rational design of catalysts for the synthesis and functionalization of this compound. By modeling the interactions between the substrate, catalyst, and reagents, it is possible to predict catalyst performance and guide the development of more efficient and selective catalytic systems.

A primary synthetic route to this compound and its derivatives involves cross-coupling reactions, such as the Sonogashira coupling, which joins an aryl halide with a terminal alkyne. Density Functional Theory (DFT) is a widely used computational method to elucidate the mechanisms of such reactions. digitellinc.comnih.gov DFT calculations can map out the entire catalytic cycle, identifying the energies of intermediates and transition states. marquette.edu This information is crucial for determining the rate-limiting step of the reaction and for understanding how the electronic and steric properties of the catalyst's ligands influence its activity. acs.org

For instance, in the context of a palladium-catalyzed Sonogashira coupling to produce an ethynyl phenol derivative, DFT studies can model the oxidative addition, transmetalation, and reductive elimination steps. nih.gov By systematically varying the phosphine (B1218219) ligands on the palladium catalyst in the computational model, researchers can predict which ligands will lead to the lowest activation barriers and thus the highest reaction rates. acs.org Noncovalent interactions between the catalyst and the phenol substrate can also be computationally analyzed to understand and optimize reaction selectivity. acs.orgresearchgate.net

Computational screening can be employed to assess a large library of potential catalysts, prioritizing the most promising candidates for experimental validation. Machine learning models, trained on data from computational and experimental studies, are also emerging as a tool for predicting catalyst performance with even greater speed. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Key Catalytic Step

| Catalyst Ligand | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Relative Rate |

| Triphenylphosphine | 22.5 | 15.2 | 1.0 |

| Tri(o-tolyl)phosphine | 25.1 | 16.8 | 0.4 |

| XPhos | 19.8 | 13.5 | 3.2 |

| SPhos | 20.3 | 14.1 | 2.8 |

This table presents hypothetical data illustrating how DFT calculations can be used to compare the performance of different ligands for a catalytic reaction involving a phenol derivative. Lower energy barriers generally correlate with faster reaction rates.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and intermolecular interactions. researchgate.net For this compound, MD simulations can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in a solvent or interacting with a biological target. mdpi.com

By analyzing the MD trajectory, it is possible to identify the most stable, low-energy conformations of the molecule and the energy barriers between them. This is often visualized using a Ramachandran-like plot for relevant dihedral angles. Such analyses are crucial for understanding how the molecule might bind to a receptor or enzyme, as the bioactive conformation may not be the lowest energy state in isolation. nih.gov

MD simulations can also shed light on the hydration of this compound, revealing the structure of water molecules around the polar hydroxyl group and the nonpolar aromatic and ethynyl regions. rsc.org This information is valuable for predicting its solubility and partitioning behavior.

Table 2: Representative Dihedral Angle Distributions from a Hypothetical MD Simulation

| Dihedral Angle | Description | Most Probable Angle (degrees) | Full Width at Half Maximum (degrees) |

| H-O-C1-C2 | Orientation of hydroxyl H relative to the ring | 0 and 180 (trans and cis) | 25 |

| C1-C2-C≡C | Rotation of the ethynyl group | 0 | 15 |

| C3-C4-C(methyl)-H | Rotation of the methyl group | 60, 180, 300 | 30 |

This table provides an example of the type of data that can be extracted from an MD simulation, showing the preferred conformations and flexibility associated with key rotatable bonds in this compound.

Applications in Advanced Materials and Polymer Science

Role as Chemical Intermediates in Resin and Plastic Production

2-Ethynyl-4-methyl-phenol serves as a critical chemical intermediate in the modification and production of high-performance resins, particularly phenolic resins. Traditional phenolic resins, such as novolacs and resols, are produced through the condensation reaction of phenols with formaldehyde. core.ac.ukresearchgate.net While these resins offer good thermal properties, their curing process typically involves the release of volatile byproducts like water, which can lead to voids in the final composite material, compromising its mechanical integrity and performance. core.ac.uk

The incorporation of ethynyl (B1212043) functionality, for instance by using this compound as a comonomer or as a modifier for existing prepolymers, fundamentally alters the curing mechanism. core.ac.uk Instead of condensation, the cure proceeds via an addition polymerization mechanism, primarily through the thermally induced reaction of the ethynyl groups. acs.org This process avoids the evolution of volatiles, making it highly suitable for producing void-free, high-performance composites. core.ac.uk

Furthermore, the introduction of rigid structures, such as the biphenyl (B1667301) group in biphenyl novolac (BN) resins, is known to enhance thermal resistance, lower moisture absorption, and improve thermal-oxidative stability. acs.org Ethynyl-functionalized phenols can be used to further upgrade these advanced resins. For example, ethynylphenyl groups can be grafted onto a biphenyl novolac resin backbone. The resulting resin, such as an ethynyl phenyl azo phenol-biphenylene (EPABN) resin, cures through the thermal addition polymerization of the ethynyl groups, leading to a new class of high-performance phenolic resin with superior temperature resistance and higher char yields. acs.org

Table 1: Comparison of Curing Mechanisms

| Feature | Condensation Cure (Traditional Phenolics) | Addition Cure (Ethynyl-Modified Phenolics) |

|---|---|---|

| Mechanism | Elimination of a small molecule (e.g., water) | Self-reaction of functional groups (e.g., ethynyl) |

| Byproducts | Volatiles produced | No volatiles produced |

| Composite Quality | Prone to void formation | Reduced or no voids |

| Key Monomers | Phenol (B47542), Formaldehyde | Ethynyl-functionalized phenols, Ethynyl-modified prepolymers |

Monomer in the Synthesis of Functional Polymers

The dual functionality of this compound makes it an exemplary functional monomer for designing and synthesizing polymers with tailored properties. rsc.orgacs.org The phenolic hydroxyl group provides a reaction site for incorporation into polymer backbones via mechanisms like esterification or etherification, while the ethynyl group is preserved as a pendant reactive site for subsequent modification or crosslinking. researchgate.net

Polymers incorporating this compound can be designed as reactive oligomers or prepolymers. These materials are often soluble and processable at an intermediate stage, allowing them to be shaped, molded, or used to impregnate fiber reinforcements. A subsequent thermal treatment initiates the crosslinking of the ethynyl groups, transforming the material into an intractable, high-performance thermoset. google.comresearchgate.net

A primary advantage of incorporating this compound into a polymer structure is the significant enhancement of thermal stability. rsc.orgsciensage.inforesearchgate.net The high-temperature performance of these materials is a direct result of the curing chemistry of the terminal ethynyl groups. When heated to temperatures typically above 200°C, these groups undergo complex addition reactions, most notably cyclotrimerization, to form highly stable aromatic (benzene) rings that act as crosslink points. rsc.org

This process creates a dense, three-dimensional network structure that severely restricts polymer chain mobility and requires a great deal of energy to decompose. The result is a material with a high glass transition temperature (Tg), excellent thermal-oxidative stability, and a high char yield upon pyrolysis. google.comresearchgate.net Research on various polymer systems, including polybenzoxazines, has demonstrated the effectiveness of ethynyl groups in improving thermal properties. rsc.orgresearchgate.net The introduction of ethynyl groups into a polybenzoxazine structure was found to increase the char yield by up to 21% compared to a conventional ethynyl-free version. researchgate.net

Table 2: Research Findings on Thermal Properties of Ethynyl-Functionalized Polymers

| Polymer System | Effect of Ethynyl Group | Key Finding | Reference |

|---|---|---|---|

| Lignin-based Benzoxazines | Propargyl groups (containing a terminal ethynyl) undergo cyclotrimerization. | Forms additional benzene (B151609) rings, leading to 9% more char yield and enhanced thermal stability. | rsc.org |

| Polybenzoxazines | Ethynyl groups promote ring-opening polymerization and reduce activation energy. | Superior thermal stability and higher glass transition temperature compared to ethynyl-free polybenzoxazine. | researchgate.net |

| Ethynyl Aromatic Monomers | Designed to form polymeric compounds with high heat stability for applications like dielectric coatings. | Can be processed at temperatures of 300°C to 450°C. | google.com |

The formation of a dense, highly crosslinked network through the reaction of ethynyl groups not only enhances thermal stability but also leads to polymers with desirable mechanical properties. google.com The rigid aromatic structures created during curing contribute to a high modulus and high strength. The covalent network resists deformation and creep, even at elevated temperatures, making these materials suitable for structural applications in demanding environments. sciensage.info

While traditional high-performance polymers can be brittle, the molecular design of ethynyl-functionalized polymers offers pathways to mitigate this. By controlling the molecular weight between crosslinks (Mc) and incorporating more flexible polymer backbones, it is possible to balance stiffness and strength with improved toughness. vt.edu The ability to create ethylene (B1197577) (co)polymers with excellent moldability and mechanical strength by controlling branching and molecular weight distribution showcases the importance of structural control in achieving desired mechanical outcomes. google.com

One of the most significant applications of ethynylphenols, including this compound, is as reactive end-capping agents to create crosslinkable poly(arylene ether)s with exceptionally high glass transition temperatures (Tg). researchgate.netmdpi.com Poly(arylene ether)s, such as poly(arylene ether sulfone)s, are high-performance thermoplastics known for their toughness and thermal stability. vt.eduvt.edu However, for certain applications in aerospace and microelectronics, their Tg may be insufficient.

The strategy involves synthesizing controlled molecular weight poly(arylene ether) oligomers with phenolic end groups. vt.eduresearchgate.net These oligomers are then reacted with an ethynylphenol, which "caps" the chain ends with reactive ethynyl functionalities. researchgate.net These ethynyl-terminated oligomers remain thermoplastic and processable. Upon heating, the terminal ethynyl groups react, crosslinking the oligomer chains into a network. This crosslinking dramatically raises the glass transition temperature of the material without generating volatile byproducts. researchgate.netmdpi.com This approach has been successfully used to create materials that are processable like thermoplastics but exhibit the high service temperatures of thermosets. mdpi.com

Table 3: Effect of Ethynyl End-Capping on Polymer Properties

| Polymer System | End-Capping Agent | Curing | Result | Reference |

|---|---|---|---|---|

| Arylene Ethers | m- and p-Ethynylphenol | Thermal crosslinking of terminal acetylene (B1199291) moiety | High thermal stability and good mechanical properties. | researchgate.net |

| Fluorinated Poly(arylene ether)s with POSS | 3-Hydroxyphenyl acetylene | Thermal crosslinking | Excellent processability before cure; high thermal stability and chemical resistance after cure. | mdpi.com |

| Poly(arylene ether sulfone) | Amine-functionalized oligomers reacted with bismaleimides | Thermal cure | Increased network to improve toughness while maintaining a high Tg. | vt.edu |

Conjugated Systems and Ionic Polymers Derived from Ethynylphenols

The ethynyl group in this compound is a key component for creating π-conjugated polymer systems. wikipedia.org When polymerized in a way that forms a backbone of alternating single and multiple bonds, such as in poly(phenylene ethynylene)s, the result is a conjugated system with delocalized π-electrons along the polymer chain. researchgate.netacs.org This electron delocalization can bestow the material with useful electronic and optical properties, such as electrical conductivity, semiconductivity, and fluorescence, making them candidates for applications in sensors, light-emitting diodes, and other electronic devices. wikipedia.orgacs.org

Furthermore, the presence of the phenolic hydroxyl group provides a handle for introducing ionic functionality. frontiersin.org By deprotonating the phenol to a phenoxide, an anionic polymer can be formed. Alternatively, the phenolic group can be used as a starting point for further chemical modification to attach other charged moieties. The combination of a conjugated backbone with ionic side groups can lead to interesting materials like ionochromic polymers, which change color in response to the presence of specific metal ions. frontiersin.org These materials act as "molecular wires," where the interaction of an ion with a receptor on the polymer chain perturbs the electronic structure of the entire conjugated system, leading to an amplified sensory response. frontiersin.org

Advanced Analytical Methods for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of phenolic compounds like 2-Ethynyl-4-methyl-phenol from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds, which can be polar and less volatile, a derivatization step is often essential to improve their chromatographic behavior and detection sensitivity. gnest.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that couples the separation power of GC with the identification capabilities of mass spectrometry. matec-conferences.org It allows for the definitive identification of this compound based on its unique mass spectrum, even at trace levels. matec-conferences.org The mass spectral data, particularly the molecular ion peak, can confirm the molecular weight of the parent phenol (B47542). nih.gov GC-MS is also invaluable for confirming the identity of compounds analyzed by other GC detectors. tandfonline.com

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. luciditysystems.com While less selective than MS, FID provides a linear response over a wide concentration range for many compounds. researchgate.net For underivatized phenols, GC-FID is a common choice. epa.govsettek.com The analysis of various phenolic pollutants, including cresols (methylphenols), has been successfully performed using GC-FID. tandfonline.com

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. tandfonline.com While this compound itself is not strongly electrophilic, derivatization with an electrophoric group, such as in the formation of pentafluorobenzyl ethers, can make it highly responsive to ECD. epa.govsettek.com This approach can significantly enhance the sensitivity of the analysis.

Below is a table summarizing typical GC conditions for the analysis of phenolic compounds, which could be adapted for this compound.

| Parameter | GC-MS | GC-FID | GC-ECD |

| Column | SH-I-5MS (30 m x 0.25 mm, 0.25 µm) matec-conferences.org | DB-1 (30 m x 0.32 mm) tandfonline.com | HP-5 (25 m x 0.25 mm) tandfonline.com |

| Injector Temp. | 275 °C thermofisher.com | 220 °C tandfonline.com | 220 °C tandfonline.com |

| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (10 min) thermofisher.com | 100 °C (2 min), then 5 °C/min to 210 °C (20 min) tandfonline.com | 100 °C (2 min), then 5 °C/min to 210 °C (20 min) tandfonline.com |

| Carrier Gas | Helium matec-conferences.org | Helium tandfonline.com | Nitrogen (make-up) tandfonline.com |

| Detector Temp. | N/A (Transfer Line at 300°C) thermofisher.com | 250 °C tandfonline.com | 300 °C tandfonline.com |

| Derivatization | Often required (e.g., silylation, acetylation) gnest.orgnih.gov | Optional for underivatized phenols epa.gov | Required (e.g., PFBBr derivatization) epa.gov |

Liquid chromatography is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative to GC for phenolic compounds without the need for derivatization. akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques that provide high sensitivity and selectivity for the analysis of phenolic compounds in complex matrices. nih.govacs.org These methods are capable of identifying and quantifying a wide range of phenols. nih.gov LC-MS/MS, in particular, offers excellent sensitivity, with detection limits often in the low µg/L range. researchgate.net The use of a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and acidified water is a common approach for separating phenolic compounds. nih.govacs.org

The following table outlines typical LC-MS conditions that could be applied to the analysis of this compound.

| Parameter | LC-MS/MS |

| Column | Poroshell-120 EC-C18 nih.gov |

| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile nih.gov |

| Gradient | Gradient elution nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Ionization Mode | Negative ion mode is common for phenols nih.gov |

| Detection | Full scan and/or Selected Ion Monitoring (SIM) nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and qualitative identification of phenolic compounds. phytojournal.com It is often used as a screening method or for monitoring the progress of a chemical reaction. phytojournal.com The choice of the solvent system is critical for achieving good separation of closely related compounds. oup.com For phenolic compounds, a mixture of a nonpolar solvent, a polar solvent, and an acid is often employed. oup.comresearchgate.net Visualization of the separated spots can be achieved under UV light or by spraying with a chromogenic reagent such as ferric chloride. phytojournal.comresearchgate.net

A potential solvent system for the TLC analysis of this compound could be a mixture of benzene (B151609), acetic acid, and water. phytojournal.com

Column chromatography is a fundamental preparative technique used for the purification of compounds. beilstein-journals.org In the context of this compound, it would be employed to isolate the compound from a reaction mixture after its synthesis. uchicago.edu The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is optimized to achieve the desired separation. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) is commonly used for the purification of moderately polar organic compounds on a silica gel column. beilstein-journals.org

Sample Preparation and Derivatization Strategies for Analysis

The preparation of a sample prior to chromatographic analysis is a critical step that significantly influences the accuracy and reliability of the results. ishs.org The main goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. tandfonline.com

For the analysis of this compound, common extraction techniques for phenolic compounds from solid or liquid samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.com The choice of solvent for extraction is crucial and depends on the polarity of the target compound. nih.gov

Derivatization is a key strategy, particularly for GC analysis of phenolic compounds. nih.gov It involves chemically modifying the analyte to increase its volatility and thermal stability, and to improve its chromatographic properties and detector response. mdpi.comnih.gov Common derivatization reactions for phenols include:

Silylation: Reacting the phenolic hydroxyl group with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net

Acetylation: Using acetic anhydride (B1165640) to convert the phenol into its corresponding acetate ester. gnest.orgtandfonline.com

Alkylation: For example, methylation using diazomethane (B1218177) to form a methyl ether. nih.gov

Method Development and Validation in Chemical Analysis

The development of a new analytical method for this compound requires a systematic approach to optimize all the experimental parameters to achieve the desired performance. diva-portal.org Once developed, the method must be validated to ensure its reliability and suitability for its intended purpose. nih.govportalabpg.org.br

Method validation involves assessing several key parameters, including: portalabpg.org.brscielo.br

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. portalabpg.org.br This is typically evaluated by constructing a calibration curve and determining the coefficient of determination (R²). acs.orgportalabpg.org.br

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. scielo.br

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. diva-portal.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. diva-portal.org

The following table presents a summary of typical validation parameters for the analysis of phenolic compounds, which would be relevant for a method developed for this compound.

| Validation Parameter | Typical Acceptance Criteria for Phenolic Compound Analysis |

| Linearity (R²) | > 0.99 acs.orgportalabpg.org.br |

| Accuracy (Recovery) | 70-120% nih.govscielo.br |

| Precision (RSD) | < 15-20% |

| LOD | Dependent on method and required sensitivity diva-portal.org |

| LOQ | Dependent on method and required sensitivity diva-portal.org |

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of ethynylphenols, including 2-ethynyl-4-methyl-phenol, is a critical area for future research. While traditional methods like the Sonogashira coupling of a protected phenol (B47542) with an acetylene (B1199291) derivative are viable, there is a substantial opportunity for the development of more efficient and atom-economical synthetic routes. ontosight.ai Future research should focus on direct C-H activation and alkynylation of 4-methylphenol, which would eliminate the need for pre-functionalized starting materials, thereby reducing waste and simplifying the synthetic process.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the electronic and structural properties of this compound is essential for predicting its reactivity and designing applications. Future research should leverage advanced spectroscopic techniques to gain deeper mechanistic insights. Time-resolved spectroscopy, for example, can be used to study the dynamics of excited states and photochemical reactions, which is particularly relevant for applications in optoelectronics. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed information about the molecule's conformation and intermolecular interactions.

Computational chemistry, particularly density functional theory (DFT), will be an indispensable tool for complementing experimental data. acs.org DFT calculations can be used to predict spectroscopic properties, reaction mechanisms, and the thermodynamic and kinetic parameters of various transformations. acs.org For example, computational studies can help in understanding the regioselectivity of reactions involving the phenolic ring and the ethynyl (B1212043) group, guiding the design of synthetic strategies and the development of new catalysts. acs.org

Expanded Applications in Novel Functional Materials Development

The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel functional materials. The ethynyl group can readily participate in polymerization reactions, such as cyclotrimerization or oxidative coupling, to form conjugated polymers. nih.govscispace.com These polymers are expected to possess interesting electronic and optical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. chim.it

Future research should explore the synthesis of well-defined polymers and copolymers incorporating this compound. The phenolic hydroxyl group can be used to tune the solubility and processing characteristics of these polymers, as well as to introduce further functionality through post-polymerization modification. The development of materials with tailored properties for specific applications in materials science, such as advanced composites, coatings, and membranes, represents a significant area for future investigation. aurorascientific.comtescan.com

Enhancements in Catalytic Efficiency and Selectivity

The ethynylphenol motif can be a key component in the design of novel ligands and catalysts. The phenolic oxygen and the alkyne's pi-system can coordinate to metal centers, creating a unique electronic environment that can influence the catalytic activity and selectivity of the metal complex. Future research should focus on synthesizing metal complexes of this compound and evaluating their performance in a variety of catalytic transformations.

Of particular interest is the development of catalysts for fine chemical synthesis, where high selectivity is crucial. For example, chiral metal complexes derived from this compound could be explored as catalysts for asymmetric synthesis, a field of great importance in the pharmaceutical and agrochemical industries. Furthermore, the immobilization of these catalysts on solid supports could lead to the development of heterogeneous catalysts that are easily separable and recyclable, contributing to more sustainable chemical processes.

Sustainable Synthesis and Green Chemistry Innovations in Ethynylphenol Research

Future research on this compound and other ethynylphenols must be guided by the principles of green chemistry. This includes the development of synthetic methods that utilize renewable starting materials, employ non-toxic reagents and solvents, and minimize energy consumption and waste generation.

Innovations in this area could involve the use of biocatalysis, where enzymes are used to perform specific synthetic transformations under mild conditions. nih.gov For instance, enzymatic methods for the selective functionalization of the phenolic ring or the ethynyl group could be explored. Additionally, the use of alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to faster and more efficient reactions with reduced environmental impact. The development of a fully sustainable lifecycle for materials derived from this compound, from its synthesis to its eventual degradation or recycling, should be a long-term goal for researchers in this field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethynyl-4-methyl-phenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, where 4-methylphenol derivatives react with terminal alkynes under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI (1–5 mol%) in a 1:1 mixture of THF and triethylamine .

- Temperature : 60–80°C for 12–24 hours to optimize cross-coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

- Yield optimization : Excess alkyne (1.2–1.5 equiv) improves conversion rates. Monitor via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : -NMR should show a phenolic -OH peak at δ 9.5–10.5 ppm (broad) and ethynyl proton at δ 2.8–3.2 ppm. -NMR confirms the sp-hybridized carbon (δ 70–85 ppm) .

- X-ray crystallography : Use SHELXL for refinement. Hydrogen bonding between phenolic -OH and adjacent molecules (O···H distance ~1.8 Å) aids in resolving crystal packing .

- IR : Strong -OH stretch at 3200–3500 cm⁻¹ and C≡C stretch at 2100–2260 cm⁻¹ .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallization behavior of this compound?

- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to categorize intermolecular interactions:

- Dimer formation : R₂²(8) motifs via O-H···O bonds between phenolic groups.

- C-H···π interactions : Ethynyl groups engage in weak interactions (3.0–3.5 Å) with aromatic rings, affecting crystal symmetry.

- Validation : Compare experimental (PXRD) and simulated (Mercury 4.0) patterns to detect polymorphism .

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier orbitals. The ethynyl group lowers LUMO energy (~-1.5 eV), enhancing electron affinity .

- Charge-transfer analysis : Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the phenolic -OH and ethynyl π-system .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Dynamic effects in NMR : Rotational barriers in the ethynyl group may broaden peaks. Use variable-temperature NMR (VT-NMR) to assess conformational mobility .

- Disorder modeling in X-ray : SHELXL’s PART instruction refines disordered ethynyl moieties. Compare residual density maps (≤0.3 eÅ⁻³) to validate models .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in drug discovery?

- Methodological Answer :

- Antioxidant assays : DPPH radical scavenging (IC₅₀ measurement at 517 nm; compare to ascorbic acid controls) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa), with EC₅₀ values correlated to substituent electronic effects .

Q. What protocols assess the environmental toxicity of this compound?

- Methodological Answer :

- Aquatic toxicity : Follow OECD 203 guidelines for acute fish toxicity (e.g., 96-hr LC₅₀ in zebrafish). Phenolic analogs show LC₅₀ ~10–50 mg/L .

- Degradation studies : HPLC-UV monitoring of photolytic breakdown (λ = 254 nm; half-life <24 hrs in UV light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.